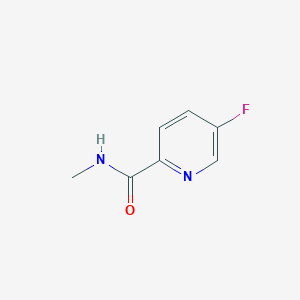

5-fluoro-N-methylpyridine-2-carboxamide

Descripción

5-Fluoro-N-methylpyridine-2-carboxamide is a fluorinated pyridine derivative characterized by a carboxamide group at the 2-position and a fluorine substituent at the 5-position of the pyridine ring. This compound serves as a scaffold for developing therapeutics, particularly in oncology and neurology, due to its balanced physicochemical profile.

Propiedades

Fórmula molecular |

C7H7FN2O |

|---|---|

Peso molecular |

154.14 g/mol |

Nombre IUPAC |

5-fluoro-N-methylpyridine-2-carboxamide |

InChI |

InChI=1S/C7H7FN2O/c1-9-7(11)6-3-2-5(8)4-10-6/h2-4H,1H3,(H,9,11) |

Clave InChI |

VJRMBAFERXORIC-UHFFFAOYSA-N |

SMILES canónico |

CNC(=O)C1=NC=C(C=C1)F |

Origen del producto |

United States |

Comparación Con Compuestos Similares

5-[4-[(2-Ethyl-5-fluoro-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-6-fluoro-N-methylpyridine-2-carboxamide

Structural Differences :

- Additional piperazine and 2-ethyl-5-fluoro-3-oxoquinoxaline moieties.

- Higher molecular complexity due to fused quinoxaline and extended substituents.

Functional Implications :

Fluorinated Pyrimidine Analogs (5-FU and FdUrd)

Structural Contrasts :

- 5-Fluorouracil (5-FU) and 5-fluoro-2′-deoxyuridine (FdUrd) are pyrimidine analogs, whereas the target compound is a pyridine derivative.

Pharmacokinetic Data :

Key Findings :

- FdUrd’s high hepatic extraction (94–99%) suggests rapid metabolism, while 5-FU’s lower extraction (19–51%) indicates prolonged systemic exposure. The pyridine carboxamide’s lack of a ribose/deoxyribose moiety likely reduces hepatic first-pass metabolism, favoring longer half-life.

Pivalamide Derivatives

Examples :

Comparison :

- Substituents: Hydroxyimino and hydroxymethyl groups increase polarity, reducing lipophilicity (clogP ≈ 1.5–2.0) vs. the target compound (clogP ≈ 1.8).

- Stability : The pivalamide group enhances hydrolytic stability but may limit cellular uptake due to steric bulk.

Furopyridine Carboxamides

Examples :

Structural and Functional Insights :

N-Methoxy-N-Methyl Analogs

Example : 5-Fluoro-N-methoxy-N-methyl-2-Pyridinecarboxamide

Key Differences :

- Methoxy group replaces a hydrogen on the carboxamide nitrogen.

- Impact : Increased electron-withdrawing effect may reduce basicity, altering solubility (logS ≈ -3.1 vs. -2.8 for the parent compound).

Piperidine-Linked Derivatives

Example: (3-Chloro-4-fluorophenyl)-(4-fluoro-4-{[(5-methyl-6-methylaminopyridin-2-ylmethyl)amino]methyl}piperidin-1-yl)methanone Functional Attributes:

- Piperidine and chloro-fluorophenyl groups introduce basicity and halogen bonding capabilities.

- Bioactivity : Designed for CNS targets (e.g., serotonin receptors), contrasting with the parent compound’s broader applicability.

Benzothiophene Carboxamide Derivatives

Example: N-(2-Fluoro-5-(5-((5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)amino)-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-N-methyl-1-benzothiophene-2-carboxamide Structural Complexity:

- Benzothiophene and pyrrolidine groups enhance 3D structure diversity.

- ADME Considerations : High molecular weight (>500 g/mol) may limit bioavailability, necessitating prodrug strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.